

Foreword: The Strategic Value of Differentiated Halogenation in Privileged Scaffolds

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Compound of Interest

Compound Name: 3-Bromo-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B1445439

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The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents. [1][2] Its rigid, bicyclic structure provides a unique three-dimensional vector for substituent placement, enabling precise interactions with biological targets ranging from kinases to central nervous system receptors.[1] However, the true potential of this scaffold is unlocked through strategic functionalization.

This guide focuses on a particularly valuable derivative: **3-Bromo-6-iodoimidazo[1,2-a]pyridine**. The discovery and development of this compound are not merely academic exercises; they represent a sophisticated approach to chemical synthesis. The presence of two different halogens—bromine and iodine—at specific positions is a deliberate design choice. This "differentiated halogenation" transforms the core scaffold into a versatile platform for sequential, site-selective cross-coupling reactions. The lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond allows chemists to selectively modify the C-6 position, followed by a subsequent, different modification at the C-3 position.[3] This capability is paramount for efficiently building diverse molecular libraries, a critical task in modern drug discovery.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing an in-depth look at the synthesis, underlying chemical principles, and strategic applications of this key intermediate.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's properties is fundamental to its application. The key characteristics of **3-Bromo-6-iodoimidazo[1,2-a]pyridine** are summarized below.

Property	Value	Source
CAS Number	1146615-52-2	[3]
Molecular Formula	C ₇ H ₄ BrIN ₂	[3]
Molecular Weight	322.93 g/mol	[3]
Appearance	Not specified, likely a solid	
Melting Point	Not specified (A related compound, 6-Bromo-3-iodoH-imidazo[1,2-a]pyridine, has a melting point of 209°C)	[4]
Storage Conditions	2-8°C, protect from light, store in a dry, sealed environment	[3][4][5]

Safety and Handling

As a halogenated heterocyclic compound, proper handling is essential. The compound is associated with the following hazards:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[3]

Recommended Handling Protocol:

- Work in a well-ventilated fume hood.
- Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

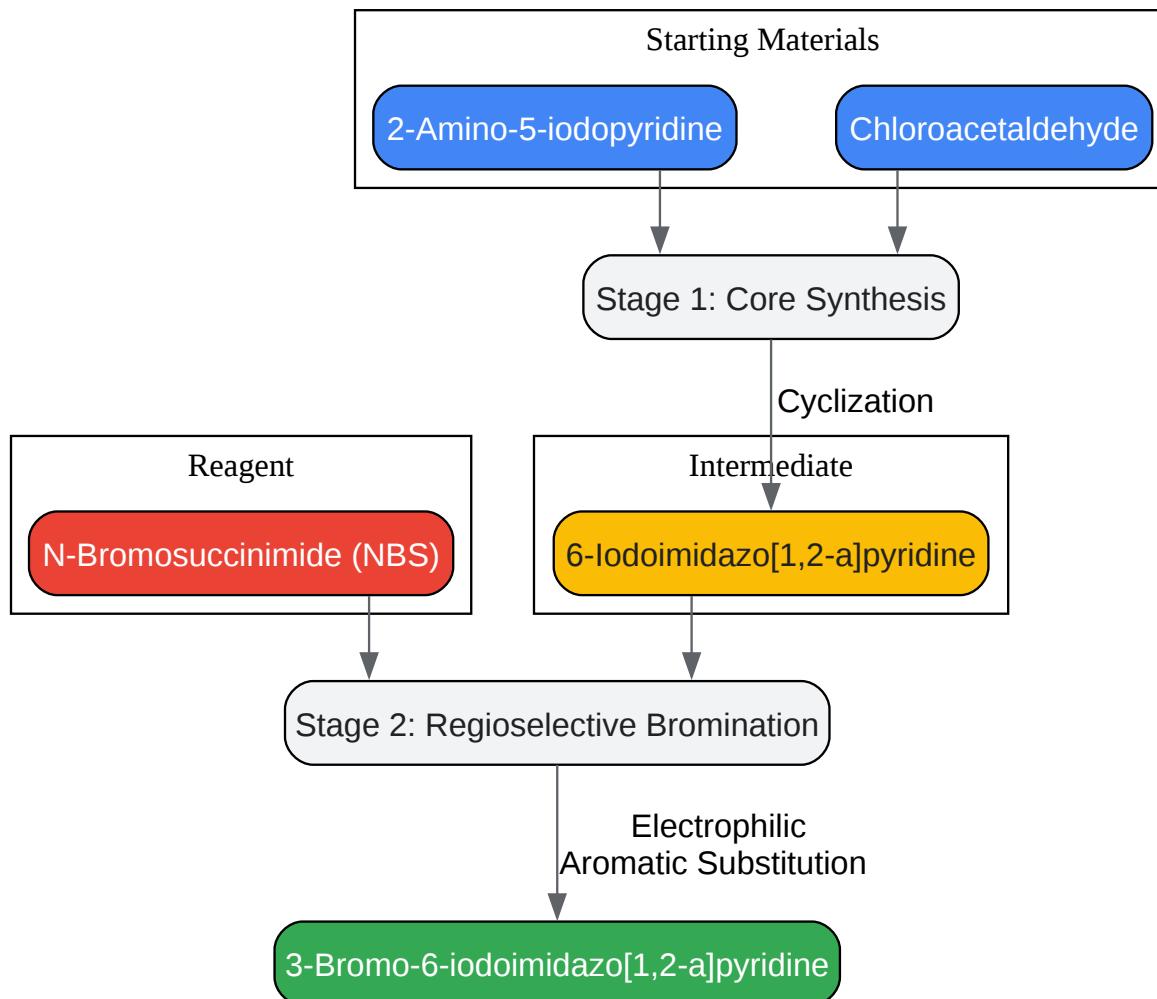
- Avoid inhalation of dust or vapors.
- Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
- Store the compound in a tightly sealed container in a designated, cool, and dark location as specified.[3]

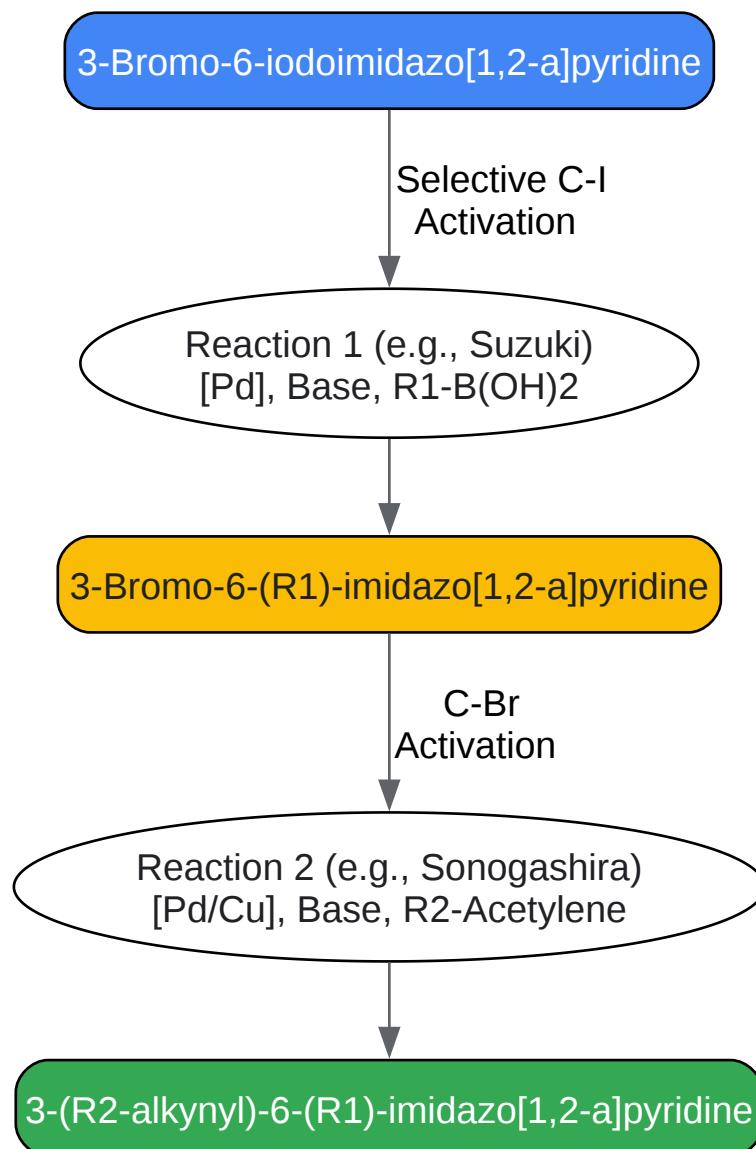
Synthesis and Mechanistic Rationale

The synthesis of **3-Bromo-6-iodoimidazo[1,2-a]pyridine** is a multi-step process that leverages fundamental principles of heterocyclic chemistry. The most logical pathway involves the initial construction of the 6-idoimidazo[1,2-a]pyridine core, followed by a regioselective bromination at the C-3 position.

Overall Synthetic Workflow

The process can be visualized as a two-stage approach: initial cyclization to form the core, followed by targeted halogenation.





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